molecular formula C9H10O4 B1346105 2',6'-Dihydroxy-4'-methoxyacetophenone CAS No. 7507-89-3

2',6'-Dihydroxy-4'-methoxyacetophenone

Cat. No. B1346105
CAS RN: 7507-89-3
M. Wt: 182.17 g/mol
InChI Key: GKSGTWUNURZTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,6’-Dihydroxy-4’-methoxyacetophenone is a member of the class of acetophenones. It is a monomethoxybenzene, a member of resorcinols and a dihydroxyacetophenone . It has a role as a plant metabolite and a phytoalexin . It is functionally related to a 2’,4’,6’-trihydroxyacetophenone .


Molecular Structure Analysis

The molecular formula of 2’,6’-Dihydroxy-4’-methoxyacetophenone is C9H10O4 . The IUPAC name is 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone . The InChI is InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 . The Canonical SMILES is CC(=O)C1=C(C=C(C=C1O)OC)O .


Physical And Chemical Properties Analysis

2’,6’-Dihydroxy-4’-methoxyacetophenone is a powder . It has a molecular weight of 182.17 g/mol . It can be dissolved in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Phytoalexin Activity

2',6'-Dihydroxy-4'-methoxyacetophenone demonstrates significant activity as a phytoalexin. In the roots of Sanguisorba minor, this compound is produced in response to fungal inoculation with Botrytis cinerea or UV light irradiation, showing its potential role in plant defense mechanisms (Kokubun, Harborne, & Eagles, 1994).

Inhibition of Hepatic Mixed Function Oxidases

This compound and its derivatives are known to inhibit hepatic mixed function oxidases. For example, its dimethyl ether form is a competitive inhibitor of aminopyrine demethylase, with variations in inhibition kinetics observed among the different ketones (Bobik, Holder, Ryan, & Wiebe, 1975).

Vibrational, NMR, and Quantum Chemical Studies

The compound has been extensively studied for its stable geometry, structural parameters, thermodynamic properties, and vibrational frequencies using techniques like NMR and DFT/B3LYP method. Such studies are crucial for understanding the effects of substituents like hydroxyl, methoxy, and acetyl groups on the benzene ring (Arjunan, Devi, Subbalakshmi, Rani, & Mohan, 2014).

Neuroprotective and Cognitive-Enhancing Activities

This compound also exhibits neuroprotective and cognitive-enhancing effects. For instance, a derivative, 2,3-dihydroxy-4-methoxyacetophenone, isolated from Cynenchum paniculatum, showed significant effects against scopolamine-induced memory impairment in mice and demonstrated antioxidant activity (Weon, Ko, & Ma, 2013).

Safety And Hazards

The safety data sheet of 2’,6’-Dihydroxy-4’-methoxyacetophenone indicates that it is for research use only, not for human or veterinary use .

properties

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGTWUNURZTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226044
Record name Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',6'-Dihydroxy-4'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2',6'-Dihydroxy-4'-methoxyacetophenone

CAS RN

7507-89-3
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7507-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-Methylphloroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name phloretin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401443
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-O-METHYLPHLOROACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H3LB8M6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',6'-Dihydroxy-4'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 142 °C
Record name 2',6'-Dihydroxy-4'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
T Kokubun, JB Harborne, J Eagles - Phytochemistry, 1994 - Elsevier
The root tissue of Sanguisorba minor produced 2′,6′-dihydroxy-4′-methoxyacetophenone as a phytoalexin after fungal inoculation with Botrytis cinerea or UV light irradiation. The …
Number of citations: 47 www.sciencedirect.com
AR Han, YS Paik - Journal of the Korean Society for Applied Biological …, 2010 - Springer
Two new acetophenone glucosides, 2,6-dihydroxy-4-methoxyacetophenone 3-C-β-D-glucoside (1) and 2,6-dihydroxy-4-methoxyacetophenone 3-C-β-D-(6′-O-galloyl)glucoside (2), …
Number of citations: 14 link.springer.com
TV Bukreeva, MG Pimenov - Chemistry of Natural Compounds, 1991 - Springer
From the residue formed on the dissolution of a concentrated alcoholic extract of the roots of Dorema aitchisonii Korov ex M. Pimen* in diethyl ether, by crystallization from alcohol and …
Number of citations: 13 link.springer.com
M Aoyama, M Mori, M Okumura, M Anetai - Mokuzai …, 1997 - pascal-francis.inist.fr
Antifungal activity of 2',6'-dihydroxy-4'-methoxyacetophenone and related compounds CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced …
Number of citations: 9 pascal-francis.inist.fr
MA Hossain - 1997 - nopr.niscpr.res.in
Genkwanin 3 isolated from a Chinese drug Yuen Hua has been synthesized. 2, 6-Dihydroxy-4-methoxyacetophenone 1 is condensed with p-hydroxybenzaldehyde to give the chalcone …
Number of citations: 3 nopr.niscpr.res.in
CM Riley, T Ren - Journal of Chromatography B: Biomedical Sciences …, 1989 - Elsevier
Paeonol (2-hydroxy-4-methoxyacetophenone, Fig. 1) is a natural product which is isolated from the herb, Pycnostelma paniculatum (Bunge) KS., and the root of the plant, Paeonol …
Number of citations: 77 www.sciencedirect.com
T Satake, M Coşkun, K Hori, Y Saiki, M Tankers - Phytochemistry, 1991 - Elsevier
A new acetophenone glycoside and two new naphthalide glycosides have been isolated from the bark of Turkish Rhamnus libanoticus together with 7-hydroxy-5-methoxyphthalide 7-O-…
Number of citations: 15 www.sciencedirect.com
W Jiang, G Lyu, Y Liu, C Wang, J Chen… - Industrial & …, 2014 - ACS Publications
The present research relates a universally practical and feasible approach toward chemically deconstructing the macromolecular architecture of lignin, specifically alkali lignin (AL), for …
Number of citations: 30 pubs.acs.org
MSM Rawat, G Pant, D Prasad, RK Joshi… - … Systematics and Ecology, 1998 - Elsevier
A field survey in Prunus armeniaca growing areas of Garhwal Himalaya was conducted with reference to the germination and growth of some companion crops at various sites of …
Number of citations: 42 www.sciencedirect.com
SD Mancini, JM Edwards - Journal of natural products, 1979 - ACS Publications
Examination of the sap of Kalmia latifolia has revealed Grayanotoxin I (1), phloretin (3), and 2l, 6'-dihydroxy-4-methoxyacetophenone (5) as cytotoxic com-ponents. Twenty-one …
Number of citations: 23 pubs.acs.org

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